Benzo[1,3]dioxol-5-yl-acetyl chloride

Lipophilicity LogP Polar surface area

Benzo[1,3]dioxol-5-yl-acetyl chloride (also referred to as 3,4-methylenedioxyphenylacetyl chloride) is a reactive acyl chloride featuring a 1,3-benzodioxole (methylenedioxy) ring fused to a phenylacetyl chloride scaffold. This compound serves as a versatile electrophilic building block in the synthesis of cephalotaxus alkaloids, harringtonine derivatives, and tadalafil-related intermediates.

Molecular Formula C9H7ClO3
Molecular Weight 198.6 g/mol
CAS No. 6845-81-4
Cat. No. B1270855
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBenzo[1,3]dioxol-5-yl-acetyl chloride
CAS6845-81-4
Molecular FormulaC9H7ClO3
Molecular Weight198.6 g/mol
Structural Identifiers
SMILESC1OC2=C(O1)C=C(C=C2)CC(=O)Cl
InChIInChI=1S/C9H7ClO3/c10-9(11)4-6-1-2-7-8(3-6)13-5-12-7/h1-3H,4-5H2
InChIKeyHGSZGCXMAJSUSC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Benzo[1,3]dioxol-5-yl-acetyl chloride (CAS 6845-81-4): A Methylenedioxy-Activated Acyl Chloride for Pharmaceutical Intermediate Synthesis


Benzo[1,3]dioxol-5-yl-acetyl chloride (also referred to as 3,4-methylenedioxyphenylacetyl chloride) is a reactive acyl chloride featuring a 1,3-benzodioxole (methylenedioxy) ring fused to a phenylacetyl chloride scaffold. This compound serves as a versatile electrophilic building block in the synthesis of cephalotaxus alkaloids, harringtonine derivatives, and tadalafil-related intermediates. Its reactivity is governed by the electron-donating methylenedioxy group, which modulates the electronic character of the aromatic ring and influences both acylation efficiency and downstream stereochemical outcomes [1][2].

Why 3,4-Dimethoxyphenylacetyl Chloride or Phenylacetyl Chloride Cannot Simply Replace Benzo[1,3]dioxol-5-yl-acetyl chloride


Although 3,4-dimethoxyphenylacetyl chloride (CAS 10313-60-7) and phenylacetyl chloride (CAS 103-80-0) share the phenylacetyl chloride core, they diverge significantly in physicochemical properties and electronic behavior. The methylenedioxy substituent in the target compound imposes a conformationally restricted, electron-donating geometry that differs fundamentally from the freely rotating methoxy groups in the dimethoxy analog. This translates into measurable differences in lipophilicity, stereoelectronic control during cyclization reactions, and acylation selectivity—each of which can alter reaction yield, impurity profiles, and the viability of specific synthetic routes [1].

Quantitative Differentiation Evidence for Benzo[1,3]dioxol-5-yl-acetyl chloride vs. Closest Analogs


Lower Lipophilicity (LogP) vs. 3,4-Dimethoxyphenylacetyl Chloride and Phenylacetyl Chloride

The target compound exhibits a LogP of 1.72, which is lower than both 3,4-dimethoxyphenylacetyl chloride (LogP 2.01) and phenylacetyl chloride (LogP 2.23) . This reduced lipophilicity arises from the methylenedioxy oxygen atoms, which increase polar surface area (PSA 35.53 Ų) compared to phenylacetyl chloride (PSA 17.07 Ų) while maintaining identical PSA to the dimethoxy analog . The difference of ΔLogP ≈ 0.29 (vs. dimethoxy) and ΔLogP ≈ 0.51 (vs. phenylacetyl) translates into distinct chromatographic retention behavior and may simplify aqueous workup procedures during intermediate isolation.

Lipophilicity LogP Polar surface area Chromatographic purification

Stereoelectronic Control in Friedel-Crafts Cyclization: Methylenedioxy vs. Dimethoxy

In the formal synthesis of cephalotaxine, the methylenedioxy substituent on the aryl ring exerts a remarkable stereoelectronic effect that precludes acid-promoted Friedel-Crafts cyclization, whereas the corresponding dimethoxy-substituted analog undergoes smooth cyclization under identical conditions [1]. This stereoelectronic deactivation is attributed to the conformationally restricted methylenedioxy group withdrawing electron density from the aromatic π-system, rendering the ring less nucleophilic for electrophilic attack. This property can be exploited for selective protection/deprotection strategies or for controlling reaction pathways in complex alkaloid syntheses.

Stereoelectronic effect Friedel-Crafts cyclization Cephalotaxine synthesis Reaction selectivity

Amide Coupling Efficiency: 82% Isolated Yield with 1-Prolinol in Cephalotaxine Total Synthesis

In the Weinreb total synthesis of cephalotaxine, the target compound (generated in situ from 3,4-methylenedioxyphenylacetic acid and thionyl chloride) was reacted with 1-prolinol in acetonitrile at −20 °C in the presence of anhydrous potassium carbonate. After selective saponification of the minor N,O-diacylated side product, the desired amide (N-(3,4-methylenedioxyphenylacetyl)prolinol) was isolated in 82% yield as a colorless oil [1]. This yield was achieved without prior isolation or purification of the acid chloride intermediate, demonstrating that the methylenedioxy-substituted acyl chloride can participate efficiently in amine acylation under mild conditions.

Amide bond formation Acylation yield Cephalotaxine Process chemistry

Hydrolytic Sensitivity and Inert Atmosphere Storage Requirements

The target compound is classified as reacting violently with water, liberating toxic gas (HCl) upon hydrolysis, and requires storage under argon or inert atmosphere to prevent moisture-induced degradation . While all acyl chlorides are moisture-sensitive, the presence of the electron-donating methylenedioxy group may slightly modulate hydrolysis rates compared to electron-withdrawing substituted analogs. The compound is supplied as a liquid with purity ≥97% (Thermo Scientific, Maybridge) and must be handled under anhydrous conditions with appropriate personal protective equipment due to its corrosive nature (GHS Category 1 skin corrosion/eye damage) .

Moisture sensitivity Hydrolysis Storage stability Handling safety

Commercial Availability at ≥97% Purity with Validated Grade Options

The compound is commercially available from multiple reputable suppliers at well-defined purity tiers. Thermo Scientific (Maybridge brand) offers a grade with ≥97% purity (CAS Min. 96.5%, Max. 100.0%) . CymitQuimica supplies material at 95% minimum purity , and some Chinese suppliers offer grades at 98–99% . This multi-supplier landscape with quantifiable purity specifications enables competitive procurement and quality benchmarking, whereas less common methylenedioxy-substituted acyl chlorides (e.g., piperonyloyl chloride) are primarily available as research-grade reagents from a narrower supplier base.

Purity grade Supplier qualification Procurement specification Quality control

Optimal Procurement Scenarios for Benzo[1,3]dioxol-5-yl-acetyl chloride Based on Evidenced Differentiation


Cephalotaxine and Harringtonine Alkaloid Total Synthesis

The target compound is the acyl chloride of choice for constructing the N-acyl prolinol intermediate in the Weinreb total synthesis of cephalotaxine, a prerequisite for harringtonine anticancer alkaloids [1]. Its electron-rich methylenedioxy ring provides the necessary electronic character for subsequent transformations. The 82% amide coupling yield demonstrated in the landmark synthesis [1] provides a benchmark for process development. Competing analogs such as 3,4-dimethoxyphenylacetyl chloride would introduce different stereoelectronic properties that could compromise the stereochemical integrity of downstream intermediates.

Tadalafil (Cialis) Intermediate Manufacturing

The benzo[1,3]dioxol-5-yl substructure is present in the tadalafil pharmacophore, and chloroacetyl chloride derivatives of this scaffold are key intermediates in tadalafil synthesis [2]. The commercial availability of the target compound at ≥97% purity from qualified suppliers (Thermo Scientific Maybridge) makes it suitable for GMP intermediate production where purity specifications are critical. The lower LogP (1.72 vs. 2.01 for dimethoxy analog) may facilitate phase separation during aqueous workup in the chloroacetylation step .

Stereoelectronic Control in Friedel-Crafts Cyclization Strategies

When designing synthetic routes that involve Friedel-Crafts cyclization of aryl-substituted intermediates, the methylenedioxy group's stereoelectronic effect—which precludes cyclization while dimethoxy analogs react smoothly—can be exploited as a built-in protecting group strategy [3]. Researchers requiring this specific electronic modulation should procure the methylenedioxy variant rather than attempting to substitute with dimethoxy analogs that would fail to provide this selectivity.

SAR Studies on Methylenedioxy vs. Dimethoxy Bioisosteric Replacement

In medicinal chemistry programs where the methylenedioxy group is being evaluated as a bioisostere for dimethoxy substitution, the target compound serves as the definitive acyl chloride building block for introducing the methylenedioxy pharmacophore. The physicochemical differences (LogP 1.72 vs. 2.01; identical PSA 35.53) allow researchers to probe lipophilicity-driven effects on target binding and ADME properties while maintaining the same hydrogen-bonding capacity.

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